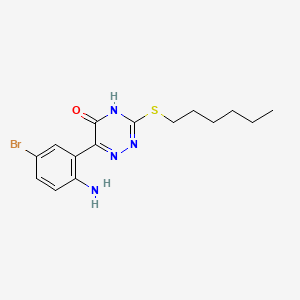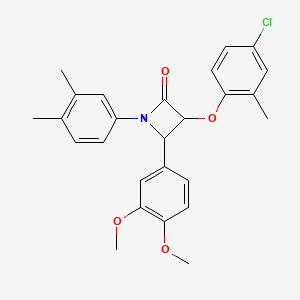![molecular formula C26H20ClN3O3 B11606284 4-[3-({(E)-[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene}amino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B11606284.png)
4-[3-({(E)-[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene}amino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-[(E)-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL is a complex organic compound that features a combination of several heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the imidazo[1,2-a]pyridine and furan rings, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(E)-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine derivatives with arylglyoxals and Meldrum’s acid . This multicomponent reaction is advantageous due to its efficiency and high yield of the target product. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(E)-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Scientific Research Applications
4-{3-[(E)-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{3-[(E)-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar chemical properties.
Furan derivatives: Compounds containing the furan ring, which contribute to the overall reactivity and biological activity.
Uniqueness
4-{3-[(E)-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL is unique due to its combination of multiple heterocyclic structures and functional groups. This structural complexity enhances its versatility and potential for various applications in scientific research and industry.
Properties
Molecular Formula |
C26H20ClN3O3 |
|---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
4-[3-[(E)-[5-(3-chloro-2-methylphenyl)furan-2-yl]methylideneamino]imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C26H20ClN3O3/c1-16-19(6-5-7-20(16)27)22-12-10-18(33-22)15-28-26-25(29-24-8-3-4-13-30(24)26)17-9-11-21(31)23(14-17)32-2/h3-15,31H,1-2H3/b28-15+ |
InChI Key |
DULAGFDSGHMFPR-RWPZCVJISA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)/C=N/C3=C(N=C4N3C=CC=C4)C5=CC(=C(C=C5)O)OC |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)C=NC3=C(N=C4N3C=CC=C4)C5=CC(=C(C=C5)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11606202.png)
![4-[({(2Z)-3-(4-fluorobenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B11606214.png)

![7-(3-ethoxypropyl)-N-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11606233.png)
![4-Methyl-2-[[(1-propan-2-ylbenzimidazol-2-yl)amino]methyl]phenol](/img/structure/B11606243.png)
![N'-[(E)-[1-(2-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B11606251.png)

![N-(3,5-dimethylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B11606270.png)
![4-{3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile](/img/structure/B11606272.png)
![5-bromo-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11606279.png)
![N-(2-ethylphenyl)-2-(4-{[N-(2-ethylphenyl)carbamoyl]methyl}-1,1-dioxothiolan-3-yl)acetamide](/img/structure/B11606290.png)
![ethyl (4-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}phenoxy)acetate](/img/structure/B11606292.png)

![11-(4-ethylphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11606304.png)
